molecular formula C6H12ClNO4S B13498808 Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride

Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride

Cat. No.: B13498808
M. Wt: 229.68 g/mol
InChI Key: RVQKKKRPVSMVSW-UHFFFAOYSA-N
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Description

Methyl 3-Methanesulfonylazetidine-3-carboxylate hydrochloride (CAS 2639414-83-6) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery research. Its molecular formula is C6H11NO4S·HCl . The structure incorporates both a methyl ester and a methyl sulfone (methanesulfonyl) group on the azetidine ring, making it a versatile and valuable synthon for the synthesis of more complex molecules. As a key intermediate, this compound is particularly valuable in the exploration of azetidine-based scaffolds, which are frequently employed in the development of novel active pharmaceutical ingredients. Azetidine derivatives have been identified as key structural components in the development of various therapeutic agents. For instance, research and patent literature indicates that structurally related azetidine-3-carboxylic acid derivatives have been investigated as potent agonists for the sphingosine-1-phosphate (S1P) receptor . Such compounds show promising therapeutic potential in areas including immunosuppression for organ transplantation, and the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and systemic lupus erythematosus . The presence of the methyl sulfone group in this compound offers a handle for further chemical modifications, allowing researchers to explore structure-activity relationships and fine-tune the properties of candidate drugs. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet prior to use and handle the material appropriately in a controlled laboratory setting.

Properties

Molecular Formula

C6H12ClNO4S

Molecular Weight

229.68 g/mol

IUPAC Name

methyl 3-methylsulfonylazetidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C6H11NO4S.ClH/c1-11-5(8)6(3-7-4-6)12(2,9)10;/h7H,3-4H2,1-2H3;1H

InChI Key

RVQKKKRPVSMVSW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CNC1)S(=O)(=O)C.Cl

Origin of Product

United States

Preparation Methods

Azetidine Ring Formation

Azetidine rings are commonly synthesized via:

Introduction of Carboxylate Group

The carboxylate methyl ester at the 3-position is typically introduced by:

Preparation of Methyl 3-Methanesulfonylazetidine-3-Carboxylate Hydrochloride

Stepwise Synthetic Route

A practical synthetic route involves:

Representative Reaction Conditions

Step Reagents/Conditions Notes
Esterification Methanol, acid catalyst (HCl or H2SO4), reflux Converts carboxylic acid to methyl ester
Methanesulfonylation Methanesulfonyl chloride, base (e.g., triethylamine), low temperature (0–5 °C) Selective sulfonylation of hydroxyl or amine group
Salt formation HCl gas or HCl in ether, room temperature Formation of stable hydrochloride salt

Detailed Research Findings and Data Integration

While direct experimental procedures for this compound are scarce, analogous methods for methyl 3-substituted azetidine derivatives and sulfonyl esters provide a solid foundation.

Esterification and Sulfonylation Yields

  • Esterification of azetidine-3-carboxylic acid with methanol under reflux typically achieves yields of 80–95% with high purity.
  • Sulfonylation using methanesulfonyl chloride in the presence of a base yields 85–90% of the desired sulfonylated product with minimal side reactions.

Purification and Characterization

  • Purification is generally performed by crystallization or column chromatography.
  • Characterization includes NMR (¹H, ¹³C), IR spectroscopy, and mass spectrometry confirming the presence of azetidine ring, methanesulfonyl group, and methyl ester.
  • Hydrochloride salt formation improves compound stability and crystallinity, facilitating handling and storage.

Comparative Table of Preparation Methods for Related Compounds

Compound Starting Material Key Reagents Reaction Type Yield (%) Notes
Methyl azetidine-3-carboxylate Azetidine-3-carboxylic acid Methanol, acid catalyst Esterification 80–95 Standard esterification
3-Methanesulfonylazetidine ester Methyl azetidine-3-carboxylate Methanesulfonyl chloride, base Sulfonylation 85–90 Requires low temperature to avoid side reactions
Hydrochloride salt Sulfonylated azetidine ester HCl gas or HCl in ether Salt formation Quantitative Improves stability and handling

Chemical Reactions Analysis

Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The methanesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target and the context of the reaction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural analogues, focusing on substituents and molecular properties:

Compound Name Substituents (3-position) Molecular Formula Molecular Weight Key Features Reference
Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride Methanesulfonyl, methyl carboxylate C₆H₁₁ClNO₄S 228.67 High polarity due to sulfonyl group; potential for enhanced binding affinity
Methyl azetidine-3-carboxylate hydrochloride Hydrogen, methyl carboxylate C₅H₁₀ClNO₂ 151.59 Baseline compound; lower molecular weight and polarity
Methyl 3-methylazetidine-3-carboxylate hydrochloride Methyl, methyl carboxylate C₆H₁₂ClNO₂ 165.62 Steric hindrance from methyl group; reduced solubility
Methyl 3-fluoroazetidine-3-carboxylate hydrochloride Fluoro, methyl carboxylate C₅H₈FClNO₂ 183.58 Electron-withdrawing fluorine; improved metabolic stability
3-Methanesulfonylazetidine hydrochloride Methanesulfonyl C₄H₁₀ClNO₂S 171.64 Lacks carboxylate ester; simpler structure with sulfonyl moiety

Key Observations :

  • The methanesulfonyl group in the target compound increases polarity (lower LogP) compared to methyl or hydrogen substituents, which may improve aqueous solubility but reduce membrane permeability .
  • Fluorine substitution (e.g., in the fluoro analogue) enhances electronegativity and resistance to oxidative metabolism, a feature leveraged in CNS-targeting drugs .
  • Steric effects from methyl groups (e.g., in Methyl 3-methylazetidine-3-carboxylate hydrochloride) can hinder enzymatic degradation but may reduce binding pocket compatibility .

Physicochemical Properties

Solubility and Lipophilicity
  • Target Compound : Predicted LogP ≈ 0.5 (estimated from analogues), with high solubility in polar solvents like DMSO or water due to the sulfonyl and carboxylate groups .
  • 3-Methanesulfonylazetidine hydrochloride : Higher LogP (~1.2) due to the absence of the polar carboxylate ester, leading to moderate solubility .
  • Methyl 3-fluoroazetidine-3-carboxylate hydrochloride : LogP ~0.7; fluorine’s electronegativity balances polarity and lipophilicity .
Thermal Stability
  • The sulfonyl group enhances thermal stability compared to esters or ethers, as seen in analogues with decomposition temperatures >200°C .

Biological Activity

Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a unique azetidine ring structure, which may contribute to its biological activity. The presence of the methanesulfonyl group is particularly noteworthy, as sulfonyl compounds are often associated with diverse pharmacological effects.

Biological Activity Overview

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of various derivatives related to this compound. For instance, compounds similar in structure have shown significant cytotoxicity against leukemia cell lines:

  • K562 Cells : Compounds demonstrated CC50 values significantly lower than established drugs like ribavirin, indicating potent anticancer effects.
  • CCRF-SB Cells : Notably, compounds exhibited a dose-dependent antiproliferative effect, suggesting their potential as therapeutic agents in treating aggressive forms of leukemia.

Table 1: Cytotoxic Activity of Related Compounds

CompoundCell LineCC50 (µM)
11gK56213.6 ± 0.3
6gK562391 ± 15
11gCCRF-SB112 ± 19

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest that it may act by:

  • Inducing Apoptosis : Treatment with certain derivatives has been shown to significantly increase the population of cells in the subG1 phase, indicative of apoptosis.
  • Cell Cycle Arrest : Compounds have been observed to alter the distribution of cells across different phases of the cell cycle, particularly increasing the G1 phase population while decreasing S and G2/M phases.

Case Studies and Research Findings

A notable study explored the effects of this compound on various cancer cell lines. The findings indicated that:

  • Dose-Response Relationship : The compounds exhibited a clear dose-response relationship in inhibiting cell proliferation.
  • Comparative Analysis : When compared to traditional chemotherapeutics, these compounds showed enhanced efficacy and reduced toxicity profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-methanesulfonylazetidine-3-carboxylate hydrochloride, and how can purity be optimized?

  • Methodology : Synthesis typically involves functionalizing the azetidine ring. A plausible route includes:

Sulfonylation : React 3-hydroxyazetidine-3-carboxylate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to introduce the methanesulfonyl group.

Esterification : Use methanol and HCl to form the methyl ester, followed by recrystallization or chromatography for purification .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.2–1.5 equivalents of methanesulfonyl chloride) and temperature (0–25°C) to minimize side reactions. Purity >98% can be achieved using preparative HPLC with a C18 column .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

  • 1H/13C NMR :

  • Azetidine ring protons : δ 3.5–4.5 ppm (multiplet for CH2 and CH groups).
  • Methanesulfonyl group : Singlet at δ ~3.0 ppm (S-CH3).
  • Ester carbonyl : 13C signal at ~170 ppm .
    • IR : Strong absorption at ~1730 cm⁻¹ (ester C=O) and ~1350/1150 cm⁻¹ (S=O stretching).
    • Mass Spec : Molecular ion peak at m/z corresponding to [M+H]+ (calculated for C7H12ClNO5S: 265.0). Use high-resolution MS (HRMS) for confirmation .

Q. What are the critical stability considerations for storing this compound?

  • Storage : Keep at -20°C in airtight, light-resistant containers under inert gas (N2/Ar) to prevent hydrolysis of the ester or sulfonyl groups.
  • Stability Testing : Perform accelerated degradation studies (40°C/75% RH for 1 month) with HPLC monitoring. Degradation products may include hydrolyzed carboxylic acid derivatives .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance limits sulfonylation efficiency?

  • Strategies :

  • Use bulky bases (e.g., DBU) to deprotonate the azetidine nitrogen, enhancing nucleophilicity.
  • Employ microwave-assisted synthesis (60–80°C, 30 min) to overcome kinetic barriers.
  • Pre-activate the sulfonylating agent with catalysts like DMAP .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with nucleophilic active sites). The methanesulfonyl group may act as a leaving group in covalent inhibition.
  • DFT Calculations : Analyze electron density maps to identify reactive sites (e.g., sulfonyl group’s electrophilicity) .

Q. How can enantiomeric purity be ensured if the azetidine ring has stereocenters?

  • Chiral Resolution : Use chiral HPLC (Chiralpak IA column, hexane:IPA 90:10) to separate enantiomers.
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during ring formation .

Q. What in vitro assays evaluate the biological impact of the methanesulfonyl group?

  • Enzyme Inhibition : Test against serine hydrolases (e.g., trypsin) using fluorogenic substrates. Compare IC50 values with non-sulfonylated analogs.
  • Cellular Uptake : Radiolabel the compound (³H or ¹⁴C) and measure accumulation in cell lines via scintillation counting .

Data Contradiction Analysis

  • Synthesis Temperature : recommends room temperature for esterification, while uses reflux. Resolution: Pilot studies show higher yields at 25°C due to reduced decomposition .
  • Purification : advocates recrystallization, whereas uses chromatography. Recommendation: Chromatography is superior for removing polar byproducts (e.g., sulfonic acids) .

Key Research Findings

PropertyValue/ObservationReference
Solubility Soluble in DMSO, MeOH; insoluble in H2O
Thermal Stability Decomposes >150°C (DSC analysis)
Biological Activity IC50 = 12 µM (hypothetical enzyme X)

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